REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:17]=[C:16]([N+:18]([O-])=O)[CH:15]=[CH:14][C:3]=1[O:4][CH2:5][C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[C:8]#[N:9].[Cl-].[Ca+2].[Cl-]>C(O)C.O>[NH2:18][C:16]1[CH:15]=[CH:14][C:3]([O:4][CH2:5][C:6]2[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=2[C:8]#[N:9])=[C:2]([Cl:1])[CH:17]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(OCC2=C(C#N)C=CC=C2)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
427 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
ethanol water
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Name
|
Reduced iron
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 100° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 100° C. for 3 hrs
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered (celite)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water was added to the residue
|
Type
|
ADDITION
|
Details
|
the mixture was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane:ethyl acetate:methylene chloride=2:1:1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(OCC2=C(C#N)C=CC=C2)C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |